molecular formula C6H3BrF2O B1289353 3-Bromo-2,6-difluorophenol CAS No. 221220-99-1

3-Bromo-2,6-difluorophenol

Cat. No. B1289353
CAS RN: 221220-99-1
M. Wt: 208.99 g/mol
InChI Key: GYKSRTXLESCBRM-UHFFFAOYSA-N
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Description

The compound 3-Bromo-2,6-difluorophenol is a brominated and fluorinated phenol derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar brominated and fluorinated organic molecules, which can be used to infer some aspects of this compound's chemistry.

Synthesis Analysis

The synthesis of brominated and fluorinated compounds often involves the use of halogenated precursors and can include photocatalytic reactions, as seen in the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines using 2-bromo-3,3,3-trifluoropropene (BTP) . Similarly, the synthesis of complex brominated natural products, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, demonstrates the use of brominated intermediates and regioselective demethylation . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds can be elucidated using techniques such as X-ray diffraction (XRD) and computational methods like density functional theory (DFT). For instance, the study of 3-bromo-5-(2,5-difluorophenyl)pyridine provided insights into the molecular structure through XRD and DFT, which showed good correspondence . This suggests that similar methods could be employed to determine the molecular structure of this compound.

Chemical Reactions Analysis

Brominated and fluorinated compounds participate in various chemical reactions, including photodissociation, as observed with 3-bromo-1,1,1-trifluoro-2-propanol (BTFP) and 2-(bromomethyl) hexafluoro-2-propanol (BMHFP) . The photodissociation dynamics provide insights into the reactivity of the C-Br bond, which is also present in this compound. Additionally, the reactivity of brominated organolithium reagents, as studied in 2-bromo-3,4,5,6-tetrafluorophenyllithium, can offer clues to the potential reactions of this compound with organometallic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated compounds can be quite diverse. For example, the study of bromodifluoromethyl-triphenylphosphonium bromide revealed specific crystallographic parameters and the presence of halogen bonding . These properties are influenced by the presence of bromine and fluorine atoms, which could also impact the properties of this compound. The photodissociation study of BTFP and BMHFP provided detailed information on the translational energy distributions and anisotropy parameters, which are important physical properties related to the molecular dynamics of these compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-2,6-difluorophenol has been studied for its potential in various chemical synthesis and reactions. For example, it has been used in electrophilic ipso substitution reactions involving trimethylsilyl groups in fluorobenzenes, leading to the formation of bromodifluorobenzenes and other fluorinated aromatic compounds (Coe, Stuart, & Moody, 1998). Additionally, its reactivity in bromination reactions has been explored, providing insights into the formation of different brominated compounds (Campbell, Andrew, & Hasan, 1969).

Bioisosteric Applications

In medicinal chemistry, this compound has been explored as a bioisostere for carboxylic acid groups. This has been particularly significant in the development of analogues for gamma-aminobutyric acid (GABA), a crucial neurotransmitter. Studies have shown that compounds derived from this compound can act as enzyme inhibitors, demonstrating the potential of this moiety to increase the lipophilicity of drug candidates (Qiu, Stevenson, O'Beirne, & Silverman, 1999).

Safety and Hazards

3-Bromo-2,6-difluorophenol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKSRTXLESCBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593199
Record name 3-Bromo-2,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221220-99-1
Record name 3-Bromo-2,6-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221220-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,6-difluorophenol
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Synthesis routes and methods I

Procedure details

A quantity of 40.2 ml of 2.0 M lithium diisopropylamine (LDA) is dissolved in 80 ml of THF at −78° C. and 15.4 g of 2,4-difluorobromobenzene is added keeping the temperature below −65° C. The reaction is stirred at −65° C. for 2 hours and 6.6 ml of 6 M anhydrous t-butyl hydroperoxide is added. After warming to room temperature, 100 ml of water is added and the mixture acidified. The solvent is removed by evaporation and the aqueous layer extracted with ether. The extracts are dried and then concentrated to give the desired product.
Quantity
40.2 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A quantity of 40.2 ml of 2.0 M lithium diisopropylamine (LDA) is dissolved in 80 ml of TIF at −78° C. and 15.4 g of 2,4-difluorobromobenzene is added keeping the temperature below −65° C. The reaction is stirred at −65° C. for 2 hours and 6.6 ml of 6 M anhydrous t-butyl hydroperoxide is added. After warming at room temperature, 100 ml of water is added and the mixture acidified. The solvent is removed by evaporation and the aqueous layer extracted with ether. The extracts are dried and then concentrated to give the desired product.
Quantity
40.2 mL
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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